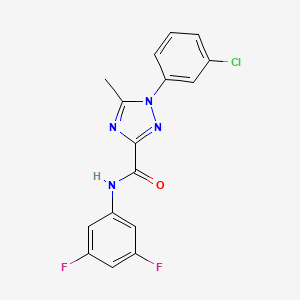
1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated precursors and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide
- 1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol
- 1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-amine
Uniqueness
1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern on the triazole ring and the presence of both chlorophenyl and difluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C16H11ClF2N4O |
|---|---|
Poids moléculaire |
348.73 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H11ClF2N4O/c1-9-20-15(22-23(9)14-4-2-3-10(17)5-14)16(24)21-13-7-11(18)6-12(19)8-13/h2-8H,1H3,(H,21,24) |
Clé InChI |
LPNOPQRWZFHNOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365718.png)

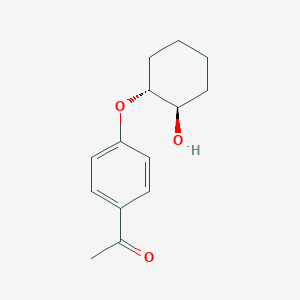
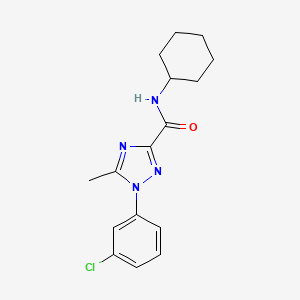
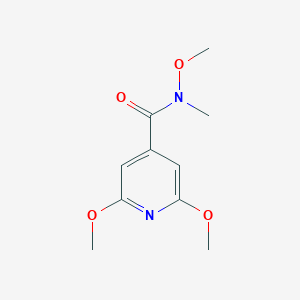
![5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13365780.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide](/img/structure/B13365789.png)
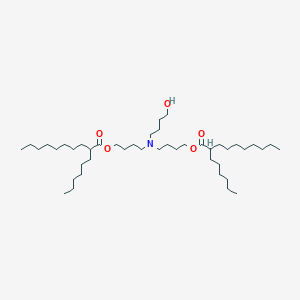
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365796.png)
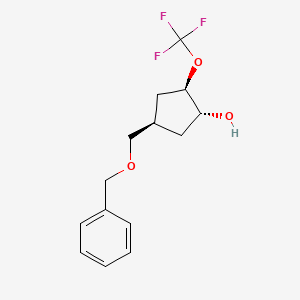
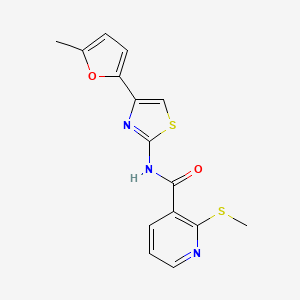
![6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365814.png)
![Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13365817.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13365822.png)
